molecular formula C11H12N4O2S B11470677 4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole

4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No.: B11470677
M. Wt: 264.31 g/mol
InChI Key: IFFWFMMWPJEBKO-UHFFFAOYSA-N
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Description

4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a methylsulfanyl group, and a nitrophenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with ethyl isothiocyanate, followed by cyclization with a suitable base. The reaction conditions often include solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various alkyl or aryl substituted triazoles

Scientific Research Applications

4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can coordinate with metal ions, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-(methylsulfanyl)-5-phenyl-4H-1,2,4-triazole
  • 4-ethyl-3-(methylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole
  • 4-ethyl-3-(methylsulfanyl)-5-(4-methylphenyl)-4H-1,2,4-triazole

Uniqueness

4-ethyl-3-(methylsulfanyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

4-ethyl-3-methylsulfanyl-5-(4-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C11H12N4O2S/c1-3-14-10(12-13-11(14)18-2)8-4-6-9(7-5-8)15(16)17/h4-7H,3H2,1-2H3

InChI Key

IFFWFMMWPJEBKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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